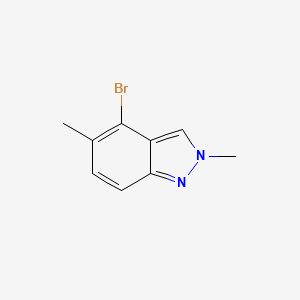

4-Bromo-2,5-dimethyl-2H-indazole

描述

The Significance of Indazole Scaffolds in Advanced Chemical Sciences

The indazole scaffold is of immense pharmacological importance, forming the fundamental structure for a multitude of compounds with therapeutic potential. nih.govtandfonline.com These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties. nih.govnih.gov Several FDA-approved drugs, such as axitinib, entrectinib, and niraparib, feature the indazole core and are utilized in the treatment of various cancers. nih.gov The versatility of the indazole nucleus allows for functionalization at multiple positions, enabling the design of novel drug candidates with high selectivity and potency. nih.gov

Beyond pharmaceuticals, indazole derivatives are finding applications in materials science. Their unique photophysical and electronic properties make them suitable for use in the development of advanced materials, including polymers and coatings with specific thermal and mechanical characteristics. chemimpex.com They are also being investigated for their potential in organic electronics and photonic applications. chemimpex.com

Isomeric and Tautomeric Considerations of Indazole Derivatives, with Emphasis on 2H-Indazoles

Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. nih.govchemicalbook.com The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form. nih.govnih.govcaribjscitech.com The energy difference between the 1H and 2H tautomers is relatively small, with the 1H form being more stable by approximately 2.3 kcal/mol. chemicalbook.com

This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov While the 1H-indazole has been extensively studied, there is growing interest in the synthesis and properties of 2H-indazoles, as they also exhibit promising pharmaceutical potential. nih.gov The synthesis of 2H-indazoles often requires specific strategies to control regioselectivity, as direct alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products. researchgate.netorganic-chemistry.org Various synthetic methods have been developed to selectively prepare 2H-indazoles, including copper-catalyzed three-component reactions and palladium-catalyzed intramolecular N-arylation. nih.govorganic-chemistry.org

Contextualization of Bromo-Substituted Indazole Derivatives in Contemporary Organic Chemistry Research

Bromo-substituted indazoles are highly valuable intermediates in organic synthesis. nih.govresearchgate.net The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. thieme-connect.denih.gov These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups onto the indazole scaffold, facilitating the rapid generation of diverse compound libraries for drug discovery and materials science research. nih.govnih.gov

The regioselective bromination of the indazole ring is a key challenge and an area of active research. nih.govrsc.org Depending on the reaction conditions and the substitution pattern of the indazole starting material, bromination can occur at different positions on the benzene (B151609) or pyrazole (B372694) ring. nih.govchim.it For instance, direct bromination of 2-phenyl-2H-indazole with Br₂ can lead to the formation of 3-bromo-2H-indazole, but may also yield di-substituted products. rsc.org The development of efficient and selective bromination protocols is therefore crucial for the targeted synthesis of specific bromo-indazole isomers. rsc.org

The compound at the center of this article, 4-Bromo-2,5-dimethyl-2H-indazole, is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. chemimpex.com Its structure, featuring a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, provides specific reactivity and steric properties that are leveraged in the synthesis of complex bioactive molecules. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8-7(9(6)10)5-12(2)11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLAFXZSLHLHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CN(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657249 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-86-0 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Bromo 2,5 Dimethyl 2h Indazole and Its Analogues

In-depth Mechanistic Investigations of Indazole Reactions

Understanding the underlying mechanisms of indazole reactions is crucial for controlling regioselectivity and developing efficient synthetic protocols. Researchers employ a combination of experimental studies, kinetic analysis, and computational modeling to elucidate the electronic and structural factors that govern reaction outcomes.

While polar mechanisms have been traditionally more studied, radical pathways offer unique opportunities for the functionalization of the indazole nucleus, particularly at the C3 position. Recent studies have highlighted several methods that proceed via radical intermediates.

A direct method for the C3-alkylation and acylation of 2H-indazoles utilizes a Silver(I)/Sodium Persulfate (Ag(I)/Na₂S₂O₈) system with substituted Hantzsch esters serving as radical reservoirs. rsc.org This protocol operates under mild conditions and demonstrates high efficiency and regioselectivity for the 3-position. rsc.org Another significant approach involves photocatalysis, where visible light can be used to generate radical species. For instance, the direct C3-amidation of 2-aryl-2H-indazoles has been achieved using an inexpensive organic photocatalyst, 4CzIPN. acs.org In this process, the excited photocatalyst engages in a single electron transfer (SET) with an N-aminopyridinium salt to produce an amidyl radical, which then adds regioselectively to the C3 position of the indazole. acs.org

Control experiments have provided strong evidence for these radical pathways. The introduction of radical inhibitors like TEMPO (2,2,6,6-tetramethylpiperidinooxyl) can completely suppress product formation, and mass spectrometry analysis has confirmed the presence of key radical adducts. acs.org DFT calculations have also been used to support proposed radical chain mechanisms, such as in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, where iodine is believed to assist in hydrogen transfer from a benzylic position to a nitrogen atom. nih.gov

Table 1: Examples of Radical Reactions on the Indazole Core

| Reaction Type | Reagents/Conditions | Position | Mechanistic Insight |

|---|---|---|---|

| C3-Alkylation/Acylation | Hantzsch Esters, Ag(I)/Na₂S₂O₈ | C3 | Utilizes radical reservoirs for direct functionalization. rsc.org |

| C3-Amidation | N-Aminopyridinium Salts, 4CzIPN, Blue LED | C3 | Proceeds via photocatalytically generated amidyl radicals. acs.org |

| C3-Acylation | α-Keto Acids, Visible Light | C3 | Photocatalyst-free reaction involving an acyl radical intermediate. acs.org |

| N-N Bond Formation | Iodine, O₂ | N/A (Forms Ring) | DFT calculations suggest a radical chain mechanism. nih.gov |

Polar mechanisms remain fundamental to many indazole syntheses and functionalizations. These reactions are governed by the nucleophilic and electrophilic characteristics of the indazole ring system. The N-alkylation of indazoles, for example, typically proceeds via a polar mechanism where the indazole anion acts as a nucleophile. wuxibiology.com Quantum mechanical analyses have been employed to understand the high selectivity for N2 alkylation observed under certain acidic conditions. wuxibiology.com Calculations show that while the 1H-indazole tautomer is more stable, the transition state leading to the N2-alkylated product can be significantly stabilized by non-covalent interactions, such as hydrogen bonding between the substrate and the alkylating agent, making the N2 pathway kinetically favored. wuxibiology.com

Photocatalytic reactions can also involve energy transfer processes. In some visible-light-driven reactions, the photocatalyst absorbs light and transfers energy to a substrate, promoting it to an excited state. This excited state can then undergo reactions not accessible in the ground state, such as intramolecular [2+2] cycloadditions. acs.org This strategy allows for the creation of complex, semi-saturated alkaloid analogues from indole-containing molecules, a principle applicable to indazole systems as well. acs.org

Chelation and non-covalent interactions, such as hydrogen bonding and π-stacking, play a critical role in directing the regioselectivity and influencing the stability of intermediates and transition states in indazole chemistry.

Chelation-assisted strategies are particularly effective for the direct functionalization of C-H bonds. For instance, a Rh(III)-catalyzed direct cyanation of 2H-indazoles utilizes an N-phenyl group on the indazole as a directing group, enabling regioselective access to ortho-cyanated products. researchgate.net Similarly, non-covalent interactions are predictive in enhancing the inhibitory effect of some 5-bromo-3-methylindazoles against α-glucosidase by increasing interactions with protein residues. researchgate.net

Hydrogen bonding is especially important in the chemistry of indazole tautomers. The less stable 2H-indazole tautomer can be significantly stabilized by the formation of strong intra- or intermolecular hydrogen bonds. dntb.gov.uabgu.ac.ilnih.gov For example, in nonpolar solvents, certain 3-substituted indazoles exist predominantly as the 2H tautomer, stabilized by an intramolecular N-H···O=C hydrogen bond. nih.govresearchgate.net In the solid state, both 1H- and 2H-tautomers can form centrosymmetric dimers linked by hydrogen bonds, and the relative stability of these dimers can determine which tautomer is favored. bgu.ac.ilnih.gov These interactions are not static; they are part of a dynamic equilibrium that can be influenced by the solvent, temperature, and the presence of other interacting molecules. dntb.gov.uaresearchgate.net

Cycloaddition Reactions Involving Indazole Derivatives

Cycloaddition reactions are powerful tools for the construction of the indazole ring system itself. The most prominent among these is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net

A highly efficient and versatile method for synthesizing a wide range of substituted indazoles involves the reaction of diazo compounds (the 1,3-dipole) with arynes (the dipolarophile). researchgate.netucc.ieorganic-chemistry.org This reaction proceeds under mild conditions and provides direct access to the indazole core. researchgate.net The nature of the diazo compound can influence the final product; for example, dicarbonyl-containing diazo compounds can undergo a subsequent carbonyl migration to yield 1-acyl indazoles. researchgate.net Another variation employs sydnones, which are stable, cyclic 1,3-dipoles. The [3+2] cycloaddition of sydnones with arynes, followed by a spontaneous extrusion of carbon dioxide, provides a rapid and selective synthesis of 2H-indazoles. organic-chemistry.orgnih.gov

Table 2: [3+2] Cycloaddition Reactions for Indazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Resulting Product Type | Key Features |

|---|---|---|---|

| Diazo Compounds | Arynes | 1H- or N-substituted Indazoles | Versatile, mild conditions, broad scope. researchgate.netorganic-chemistry.org |

| Sydnones | Arynes | 2H-Indazoles | High selectivity for the 2H isomer after CO₂ extrusion. nih.gov |

| α-Diazomethylphosphonates | Arynes | 3-Alkyl/Aryl-1H-indazoles | Phosphoryl group acts as a traceless tuning group. nih.gov |

Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization represents a major class of reactions for constructing the indazole skeleton, often by forming the N-N bond or a key C-N bond of the pyrazole (B372694) ring.

The Cadogan reaction is a classic example, involving the reductive cyclization of an o-nitrobenzaldimine or related precursor using a phosphine (B1218219) reagent like triethyl phosphite. nih.gov This method forms the N-N bond via deoxygenation of the nitro group. A more modern approach involves an organophosphorus-mediated reductive cyclization of substituted benzamidines to construct 3-amino-2H-indazoles. nih.gov

Transition-metal-catalyzed reactions are also widely used. Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Copper catalysis can be used for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Furthermore, a base-mediated four-component reaction has been developed that proceeds via imine formation, nucleophilic addition of an alkyne, and subsequent intramolecular cyclization to furnish complex imidazole-4(2H)-ones, showcasing the power of tandem processes in heterocyclic synthesis. researchgate.net

Stability and Reactivity of 2H-Indazole Tautomers in Synthetic Pathways

Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable isomer by approximately 3.6-4.1 kcal/mol. researchgate.netrsc.orgnih.govchemicalbook.com This inherent stability difference profoundly influences the reactivity and synthetic outcomes of indazole chemistry. nih.gov While the 1H form is predominant, the 2H tautomer is not merely a minor species but an active participant in many reactions, and its selective formation is a key goal in drug design. nih.govorganic-chemistry.org

The less stable 2H-tautomer can be stabilized and even become the major species under specific conditions. As discussed previously, intra- and intermolecular hydrogen bonding plays a crucial role. dntb.gov.uanih.gov For example, studies have shown that in less polar solvents like CDCl₃, a 2H-tautomer can be stabilized by a strong intramolecular hydrogen bond, whereas the 1H-tautomer predominates in polar solvents like DMSO-d₆. bgu.ac.ilnih.govresearchgate.net The formation of stable, centrosymmetric dimers in solution or the crystalline state can also favor the 2H form. bgu.ac.ilnih.gov

The tautomeric equilibrium has significant consequences for synthetic reactions, most notably N-alkylation. The alkylation of an indazole can occur at either the N1 or N2 position, and the regiochemical outcome is highly dependent on reaction conditions such as the base, solvent, and electrophile. nih.gov The use of different solvents can alter the ion-pairing characteristics of the indazole anion, shifting the reaction from kinetic to thermodynamic control and thereby influencing the N1/N2 product ratio. nih.gov While direct alkylation often gives mixtures, various strategies have been developed to achieve regioselectivity for the less common, yet often desirable, 2H-substituted indazoles. organic-chemistry.org

Table 3: Comparison of 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

|---|---|---|

| Relative Stability | More stable (predominant form) nih.govchemicalbook.com | Less stable (by ~3.6-4.1 kcal/mol) researchgate.netrsc.org |

| Stabilization Factors | Inherent aromaticity and thermodynamics | Intra/intermolecular H-bonding, dimer formation. dntb.gov.uabgu.ac.ilnih.gov |

| Reactivity (Alkylation) | Often the thermodynamic product | Can be the kinetic product; formation influenced by sterics and chelation. wuxibiology.comnih.gov |

| Synthetic Access | Numerous classical and modern methods nih.gov | Selective synthesis is more challenging but achievable via specific routes (e.g., sydnone (B8496669) cycloaddition). organic-chemistry.orgnih.gov |

Computational Chemistry and Advanced Theoretical Studies of Indazole Systems

Density Functional Theory (DFT) Applications in Indazole Research

Density Functional Theory has emerged as a powerful tool for predicting and understanding the chemical properties of indazole systems. Its application to 4-Bromo-2,5-dimethyl-2H-indazole and related structures has provided invaluable insights into their reaction mechanisms, selectivity, and inherent stability.

Prediction and Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways. For substituted indazoles, such as in the case of N-alkylation reactions, DFT has been employed to unravel the mechanistic details. Studies on analogous systems, like methyl 5-bromo-1H-indazole-3-carboxylate, have shown that the regioselectivity of N1- and N2-alkylation can be mechanistically differentiated. nih.gov For instance, DFT calculations have suggested that N1-substitution can proceed through a chelation-controlled mechanism, particularly in the presence of certain cations, while N2-substitution is often driven by non-covalent interactions. nih.gov These computational models provide a framework for understanding how reaction conditions can steer the outcome towards a desired isomer.

In the broader context of indazole chemistry, DFT has been used to investigate various reaction mechanisms, including transition metal-catalyzed cross-coupling reactions. researchgate.net For example, in the copper-catalyzed C3-allylation of 1H-N-(benzoyloxy)indazoles, DFT calculations helped to discern that the reaction likely proceeds via a six-membered Zimmerman-Traxler-type transition state rather than an oxidative addition/reductive elimination pathway. researchgate.net These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Computational Analysis of Regioselectivity and Stereoselectivity

The prediction of regioselectivity is a key strength of DFT. In the case of indazoles, which possess two reactive nitrogen atoms (N1 and N2), determining the site of substitution is a significant challenge. DFT calculations, particularly the analysis of transition state energies, can accurately predict the favored regioisomer under specific reaction conditions. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have successfully rationalized the observed high regioselectivity for either N1 or N2 products by controlling the reagents. nih.gov

Stereoselectivity, particularly in reactions involving the creation of chiral centers, can also be effectively modeled using DFT. By calculating the energies of diastereomeric transition states, researchers can predict the stereochemical outcome of a reaction. While specific studies on the stereoselectivity of reactions involving this compound are not prevalent in the provided results, the methodologies applied to other complex heterocyclic systems are directly transferable.

Determination of Tautomeric Equilibria and Relative Stabilities

Indazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The relative stability of these tautomers is crucial as it dictates the reactive form of the molecule. DFT calculations have been widely used to determine the energetic landscape of indazole tautomerism. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govnih.gov Computational studies on various substituted indazoles have shown that the relative stability can be influenced by the nature and position of the substituents. nih.gov

For instance, a theoretical study on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using DFT at the B3LYP/6-31G** level established the most stable tautomer, which was in agreement with experimental data. While direct computational data for the tautomeric equilibrium of this compound is not explicitly available in the search results, the established principles suggest that the electronic effects of the bromo and methyl groups, as well as their positions, would influence the relative energies of the possible tautomers. DFT calculations would be the primary method to quantify these subtle energetic differences.

| Tautomer System | Computational Method | Key Finding | Reference |

| Indazole | MP2/6-311G(2d,2p), B3LYP/6-311G(2d,2p) | 1H-tautomer is more stable than 2H-tautomer. | scispace.com |

| Substituted 1,2,4-triazoles | DFT-B3LYP/6-311++G | Substituent effects on tautomeric stability. | nih.gov |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | B3LYP/6-31G | Determination of the most stable tautomer. |

This table presents representative data from studies on related heterocyclic systems to illustrate the application of DFT in determining tautomeric equilibria.

Calculation of Electronic Properties and Reactivity Indices (e.g., Fukui indices, partial charges)

DFT is a powerful tool for calculating various electronic properties that provide insights into a molecule's reactivity. For substituted indazoles, properties such as partial atomic charges and Fukui indices are particularly informative. Partial charges indicate the distribution of electron density within the molecule, highlighting potential nucleophilic and electrophilic sites.

Fukui indices are a more sophisticated measure of local reactivity, indicating the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack. For a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis combined with DFT calculations revealed that the N1 position was more electronegative and possessed a larger Fukui index (f-), suggesting greater nucleophilicity. nih.gov This type of analysis is crucial for understanding and predicting the regioselectivity of reactions.

| Indazole Derivative | Calculated Property | Finding | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Partial Charges, Fukui Indices | N1 is more electronegative and has a larger Fukui index, indicating higher nucleophilicity. | nih.gov |

| 3-Carboxamide indazole derivatives | HOMO-LUMO energy gap | Identification of compounds with significant energy gaps, correlating to stability. | nih.gov |

This table showcases the application of DFT in calculating electronic properties for indazole derivatives, providing a basis for understanding the reactivity of this compound.

Molecular Electron Density Theory (MEDT) for Detailed Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. mdpi.com MEDT studies provide a detailed analysis of the changes in electron density along a reaction pathway, offering profound mechanistic insights.

While specific MEDT studies on this compound were not found, the application of MEDT to other nitrogen-containing heterocyclic systems demonstrates its potential. mdpi.comnih.govbenthamdirect.com For instance, MEDT has been used to study [3+2] cycloaddition reactions involving various heterocyclic components, successfully explaining the observed regioselectivity and stereoselectivity by analyzing the electron density changes at the transition states. mdpi.combenthamdirect.com The theory allows for the characterization of reactions as having either polar or non-polar mechanisms based on the global electron density transfer at the transition state. This approach could be invaluable in understanding the nuanced reactivity of substituted indazoles in cycloaddition and other complex reactions.

Natural Bond Orbital (NBO) Analyses for Electron Delocalization and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding and electron delocalization within a molecule. wikipedia.org By transforming the complex wave function into a set of localized orbitals, NBO analysis allows for the quantification of donor-acceptor interactions, which are indicative of hyperconjugation and resonance effects.

| NBO Analysis Application | System Studied | Key Insight | Reference |

| Partial Charge Calculation | Methyl 5-bromo-1H-indazole-3-carboxylate | N1 found to be more electronegative, influencing nucleophilicity. | nih.gov |

| Amide Resonance | Amides | Dominant Lewis structure identified through NBO calculations. | wikipedia.org |

| General Bonding Analysis | Various molecules | Provides a critical overview of bonding perspectives. | wisc.edu |

This table illustrates the utility of NBO analysis in understanding the electronic structure of molecules, with findings that can be extrapolated to this compound.

In silico Biological Profile and Toxicity Prediction Methodologies

The prediction of the biological and toxicological properties of chemical compounds through computational means has become an indispensable tool in modern drug discovery. These methods utilize a compound's structure to predict its interactions with biological targets and its potential to cause adverse effects. For this compound, while direct experimental data is scarce, its properties can be inferred from studies on structurally similar indazole derivatives and through the application of various predictive software.

Predicted Biological Activity

In silico analyses of various indazole derivatives have highlighted their potential to interact with a range of biological targets. For instance, studies on indazol-pyrimidine-based derivatives have shown their potential as anticancer agents, with in silico ADMET results revealing low toxicity and good solubility. dergipark.org.tr Similarly, other research on substituted indazoles has identified their potential as inhibitors of enzymes like GSK-3β, which is implicated in various diseases.

While specific targets for this compound are not extensively documented in dedicated studies, general predictive models based on its structure can offer insights. The physicochemical properties of this compound, such as its lipophilicity and the presence of hydrogen bond acceptors, are within the ranges typically associated with drug-like molecules.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound and Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| This compound | C₉H₉BrN₂ | 225.09 | - |

| 5-Bromo-2,4-dimethyl-2H-indazole | C₉H₉BrN₂ | 225.09 | 2.6 |

| 5-Bromo-2,7-dimethyl-2H-indazole | C₉H₉BrN₂ | 225.09 | 2.6 |

| 5-Bromo-2,3-dimethyl-2H-indazole | C₉H₉BrN₂ | 225.09 | 2.7 |

Predicted Toxicity Profile

Computational toxicology models are employed to predict various toxicity endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity. These predictions are based on the structural alerts within a molecule and by comparing it to databases of compounds with known toxicological profiles.

For indazole derivatives, in silico studies have generally indicated a favorable toxicity profile. For example, research on indazol-pyrimidine derivatives suggested low toxicity. dergipark.org.tr Another study on 1,2,4-triazole (B32235) derivatives containing a bromo-methoxyphenyl fragment utilized Quantitative Structure-Activity Relationship (QSAR) models to predict lethal dose (LD50) values, demonstrating the utility of such computational approaches.

While a detailed toxicity report for this compound is not available, general toxicity prediction software can be used to estimate its potential risks. Based on the analysis of structurally related compounds, it is anticipated that this compound would exhibit a low probability of mutagenicity and carcinogenicity. However, it is crucial to note that these are predictions and require experimental validation.

Table 2: Inferred In Silico Toxicity Predictions for Indazole Scaffolds

| Toxicity Endpoint | Predicted Risk for Indazole Derivatives |

| Mutagenicity | Generally predicted to be non-mutagenic |

| Carcinogenicity | Generally predicted to be non-carcinogenic, though some derivatives may show structural alerts |

| Hepatotoxicity | Variable, dependent on specific substitutions |

Note: This table is based on general findings for the indazole class of compounds and not on specific predictions for this compound from the searched literature.

Advanced Spectroscopic Characterization and Structural Elucidation of Indazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 4-Bromo-2,5-dimethyl-2H-indazole, a suite of NMR experiments would be required to unambiguously assign the proton and carbon signals and to understand the electronic environment of the nitrogen atoms.

¹H NMR for Proton Environment Analysis and Tautomer Identification

A ¹H NMR spectrum would provide crucial information about the number of different proton environments, their chemical shifts, and their coupling patterns. For this compound, one would expect to observe distinct signals for the aromatic protons on the indazole ring and the protons of the two methyl groups. The precise chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group. Furthermore, the integration of these signals would confirm the number of protons in each environment.

A key aspect of indazole chemistry is the potential for tautomerism. While the "2H" designation in the name specifies the position of the methyl group on the nitrogen, ¹H NMR is a powerful technique to confirm the absence of other tautomeric forms in solution.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 7.0 - 7.5 | m | - |

| N-CH₃ | ~4.0 | s | - |

| Ar-CH₃ | ~2.4 | s | - |

Note: This table is a hypothetical representation and requires experimental verification.

¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects

Complementing the ¹H NMR, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indazole ring would be particularly informative, indicating the electronic impact of the bromine and methyl substituents. For instance, the carbon atom directly attached to the bromine (C4) would be expected to show a characteristic chemical shift. The signals for the two methyl carbons would also be observed at distinct positions.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-CH₃ | 130 - 140 |

| Other Aromatic C | 115 - 145 |

| Aromatic C-N | 140 - 150 |

| N-CH₃ | 35 - 45 |

| Ar-CH₃ | 15 - 25 |

Note: This table is a hypothetical representation and requires experimental verification.

¹⁴N and ¹⁵N NMR for Nitrogen Tautomerism and Chemical Environment Characterization

Direct observation of the nitrogen atoms through ¹⁴N or ¹⁵N NMR would provide invaluable insight into the electronic structure and tautomeric state of the indazole ring. The chemical shifts of the two nitrogen atoms would be sensitive to their hybridization and local chemical environment, confirming the N2-substitution pattern. While ¹⁴N NMR signals are often broad, ¹⁵N NMR, especially through indirect detection methods like HMBC (Heteronuclear Multiple Bond Correlation), can provide sharp signals and crucial connectivity information.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise mass of this compound with high accuracy. This measurement would allow for the unambiguous confirmation of its molecular formula, C₉H₉BrN₂. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule. Analysis of the fragmentation pattern could also offer clues about the compound's structure and stability.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [C₉H₉⁷⁹BrN₂ + H]⁺ | 225.0022 |

| [C₉H₉⁸¹BrN₂ + H]⁺ | 227.0002 |

Note: These values are calculated and await experimental confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as C=C and C=N stretching vibrations within the indazole ring system. The absence of a broad N-H stretching band would further support the 2H-indazole structure.

Anticipated IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 600 |

Note: This table presents expected ranges and requires experimental data for confirmation.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. While specific crystallographic data for this compound is not publicly available, the analysis of structurally related indazole derivatives illustrates the power of this technique.

For instance, the crystal structure of other substituted indazoles has been successfully determined, revealing key structural features. researchgate.netmdpi.comresearchgate.net In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Key Insights from X-ray Crystallography of Indazole Derivatives:

Molecular Geometry: The planarity of the bicyclic indazole ring system is a key feature. X-ray data provides exact measurements of the bond lengths and angles within the pyrazole (B372694) and benzene (B151609) rings, confirming the aromatic character and identifying any distortions due to substituent effects.

Intermolecular Interactions: In the solid state, molecules are organized in a crystal lattice through various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For example, in the crystal structure of indazol-2-yl-acetic acid, a supramolecular architecture involving O-H···N intermolecular hydrogen bonds is observed. The study of these interactions is vital for understanding the physical properties of the material, such as melting point and solubility.

Tautomeric and Isomeric Confirmation: In cases where different tautomers or isomers can exist, X-ray crystallography provides unambiguous proof of the structure in the solid state. For example, it can definitively distinguish between N-1 and N-2 substituted indazole isomers.

A hypothetical data table for a related bromo-dimethyl-indazole derivative, based on common findings in similar structures, is presented below to illustrate the type of information obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.012 |

| b (Å) | 15.234 |

| c (Å) | 8.567 |

| β (°) | 105.34 |

| Volume (ų) | 882.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.685 |

| C-Br Bond Length (Å) | 1.895 |

| N-N Bond Length (Å) | 1.345 |

| C-N-N Angle (°) | 110.2 |

This is a representative data table and does not correspond to the specific target compound.

Application of In situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies (e.g., In situ FTIR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing valuable information about reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.netxjtu.edu.cnatomfair.com In situ Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for this purpose as it can track changes in the vibrational modes of functional groups as reactants are converted into products. researchgate.netxjtu.edu.cnatomfair.com

The synthesis of indazole derivatives often involves multiple steps and the potential for side reactions. organic-chemistry.org By employing in situ FTIR, the progress of the reaction can be continuously monitored by observing the disappearance of reactant-specific IR bands and the appearance of product-specific bands. For example, in a reaction leading to the formation of a substituted indazole, one could monitor the disappearance of a nitrile or a nitro group stretching vibration from a starting material, and the concurrent appearance of vibrations associated with the newly formed heterocyclic ring.

Advantages of In situ FTIR in Indazole Synthesis:

Real-time Reaction Profiling: It allows for the continuous tracking of reactant, intermediate, and product concentrations throughout the course of the reaction.

Kinetic Data Acquisition: By monitoring the change in concentration of a key species over time, detailed kinetic information, such as reaction rates and activation energies, can be determined. nih.gov This is crucial for optimizing reaction conditions, including temperature, pressure, and catalyst loading.

Mechanism Elucidation: The detection of transient intermediates can provide direct evidence for a proposed reaction mechanism.

Process Optimization and Control: In an industrial setting, in situ FTIR can be used for real-time process control, ensuring reaction completion and product quality.

A hypothetical application of in situ FTIR to monitor the synthesis of an indazole derivative is illustrated in the table below.

| Reaction Stage | Key IR Band Monitored (cm⁻¹) | Observation |

| Start of Reaction | 2230 (C≡N stretch) | Strong absorbance from the starting material. |

| During Reaction | 2230 (C≡N stretch) | Decrease in absorbance over time. |

| 1620 (C=N stretch) | Appearance and increase in absorbance. | |

| End of Reaction | 2230 (C≡N stretch) | Absorbance disappears or reaches a minimum. |

| 1620 (C=N stretch) | Absorbance stabilizes at a maximum. |

This is a representative data table illustrating the concept and does not correspond to the specific target compound.

By integrating advanced analytical techniques like X-ray crystallography and in situ FTIR spectroscopy, a comprehensive understanding of the structural and reactive properties of indazole compounds can be achieved, facilitating their development for various applications.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies of Indazole Derivatives

Indazole Derivatives as Privileged Scaffolds in Contemporary Drug Discovery and Development

The indazole core is a prominent pharmacophore in medicinal chemistry due to its wide range of pharmacological activities. nih.govnih.gov This heterocyclic scaffold is present in numerous commercially available drugs and clinical candidates, demonstrating its therapeutic relevance. nih.govnih.gov The versatility of the indazole ring allows for the synthesis of diverse derivatives with activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

Several FDA-approved drugs incorporate the indazole scaffold, highlighting its success in drug development. For instance, axitinib, linifanib, niraparib, and pazopanib (B1684535) are all indazole-containing compounds used in cancer therapy. nih.govbiotech-asia.org These drugs primarily function as kinase inhibitors, targeting various signaling pathways involved in cell proliferation and angiogenesis. nih.gov The ability of the indazole nucleus to serve as a hinge-binder in the ATP-binding pocket of kinases is a key factor in its efficacy. tandfonline.com

The development of synthetic methodologies has further expanded the chemical space accessible for indazole-based drug discovery. researchgate.netrsc.org Researchers continue to explore the indazole scaffold to identify new biologically active compounds, with ongoing efforts to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

Elucidation of Structure-Activity Relationships (SAR) for Substituted 2H-Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.

For 2H-indazole derivatives, SAR studies have revealed key insights. For example, in the context of anti-inflammatory activity, the substitution pattern on the indazole ring significantly influences potency. nih.gov Docking studies of 2,3-disubstituted tetrahydro-2H-indazoles into the active site of cyclooxygenase-2 (COX-2) have helped identify potent anti-inflammatory leads. nih.gov

In the realm of kinase inhibition, the position of substituents on the 2H-indazole ring can dictate selectivity for different kinase isoforms. For instance, in the development of Aurora kinase inhibitors, different substituents on the indazole scaffold led to compounds with selectivity for either Aurora A or Aurora B. nih.gov The substitution at the N2 position of the indazole is a common strategy to modulate the pharmacological profile. rsc.org

Furthermore, SAR studies on hepcidin (B1576463) production inhibitors based on a 3,6-disubstituted indazole scaffold have led to the identification of potent compounds with in vivo efficacy. nih.gov These studies underscore the importance of systematic structural modifications to enhance the desired biological activity.

Targeted Therapeutic Potentials of 4-Bromo-2,5-dimethyl-2H-indazole Analogues

While specific research on this compound is limited in publicly available literature, its structural features suggest it serves as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. chemimpex.com The bromo and dimethyl substitutions provide handles for further chemical modifications, allowing for the generation of a library of analogues for therapeutic screening.

Research on Kinase Inhibitors and Signal Transduction Modulation (e.g., Tyrosine Kinase, ERK1/2, c-Jun N-terminal kinase 3)

Indazole derivatives are well-established as potent kinase inhibitors. nih.govbiotech-asia.org The indazole scaffold can effectively mimic the hinge-binding motif of ATP, leading to the inhibition of various kinases involved in cancer and other diseases. tandfonline.com

Tyrosine Kinase Inhibition: Many indazole-based compounds are potent inhibitors of tyrosine kinases, such as VEGFR, PDGFR, and c-Kit. biotech-asia.org The development of multi-targeted tyrosine kinase inhibitors with an indazole core, like pazopanib and axitinib, has been a successful strategy in cancer therapy. biotech-asia.org The substitution pattern on the indazole ring is critical for achieving high affinity and selectivity for specific tyrosine kinases. tandfonline.com

ERK1/2 and c-Jun N-terminal kinase (JNK) Modulation: The ERK1/2 and JNK signaling pathways are crucial in cell proliferation, differentiation, and apoptosis. nih.govnih.gov Inhibitors of these pathways are of significant interest for therapeutic intervention. While direct studies on this compound are not available, the broader class of indazole derivatives has been explored for JNK inhibition. mdpi.com The development of selective JNK3 inhibitors from tryptanthrin-6-oxime analogs, which share some structural similarities with substituted indazoles, highlights the potential for this scaffold in targeting specific JNK isoforms. mdpi.com

| Target Kinase | Indazole Derivative Type | Key Findings | Reference |

| Tyrosine Kinases (VEGFR, PDGFR, c-Kit) | Various substituted indazoles | Potent inhibition, leading to approved anti-cancer drugs like Pazopanib and Axitinib. | biotech-asia.org |

| Aurora Kinases | Substituted 2H-indazoles | Isoform selectivity (Aurora A vs. B) achieved through different substitution patterns. | nih.gov |

| c-Jun N-terminal kinase 3 (JNK3) | Tryptanthrin-6-oxime analogs | High selectivity for JNK3 over JNK1 and JNK2. | mdpi.com |

Investigation of Enzyme Inhibition Profiles (e.g., Cytochrome P450 Enzymes)

The interaction of drug candidates with metabolic enzymes like Cytochrome P450 (CYP) is a critical aspect of drug development. biomolther.orgnih.gov Inhibition of CYP enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles. While specific data on this compound's effect on CYP enzymes is not available, it is an important area of investigation for any novel indazole-based therapeutic agent. The potential for both inhibition and metabolism by CYP enzymes would need to be thoroughly evaluated during preclinical development. biomolther.org

Anti-inflammatory Activity Research

Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net The mechanism of action often involves the inhibition of key inflammatory mediators.

Research has shown that some indazole derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Furthermore, certain indazole compounds have been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.nettandfonline.com The anti-inflammatory effects of indazole derivatives are often dose-dependent. researchgate.net

| Compound/Derivative Class | Mechanism/Target | Observed Effect | Reference |

| Indazole and its derivatives | Carrageenan-induced paw edema | Dose- and time-dependent inhibition of edema. | researchgate.net |

| 2,3-disubstituted tetrahydro-2H-indazoles | COX-2 | Potential for anti-inflammatory activity with a lack of gastric injury at high doses. | nih.gov |

| 3-(indol-5-yl)-indazoles | LPS-induced cytokine production | Inhibition of TNF-α and IL-6 expression in macrophages. | tandfonline.com |

Antimicrobial and Antiprotozoal Efficacy Studies

The indazole scaffold has also been explored for its potential in combating infectious diseases. nih.govaustinpublishinggroup.com Various synthetic indazole derivatives have exhibited a broad spectrum of antimicrobial and antiprotozoal activities. nih.govnih.gov While specific studies on this compound are not prominent, the general class of indazoles has shown promise in this therapeutic area. The structural diversity that can be achieved with the indazole core allows for the optimization of activity against specific pathogens. nih.gov

Research into Anticancer and Antitumor Agents

The indazole scaffold is a key component in several FDA-approved anticancer drugs, primarily functioning as kinase inhibitors. rsc.orgrsc.org While direct public research on the specific anticancer properties of this compound is not extensively documented, the broader class of substituted indazoles is a subject of significant investigation for antitumor applications. chemimpex.com The structure-activity relationship (SAR) of these derivatives reveals that the type and position of substituents on the indazole ring are critical for their cytotoxic effects. rsc.org

For instance, studies on various cancer cell lines have demonstrated that modifications to the indazole core can lead to potent antiproliferative activity. rsc.orgnih.gov In one study, a series of 6-substituted aminoindazole derivatives were synthesized and evaluated, with compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine showing potent activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. rsc.org This research highlighted that the introduction of a methyl group at the C-3 position and an aryl group substitution generally resulted in better cytotoxicity. rsc.org Another study identified compound 2f from a series of indazole derivatives, which exhibited strong growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org This compound was found to induce apoptosis and inhibit cell migration and invasion in breast cancer cells. rsc.org

These findings underscore the importance of the indazole nucleus as a framework for developing new anticancer agents. The strategic placement of substituents, such as bromo and methyl groups found in this compound, is a key approach used by medicinal chemists to modulate the biological activity and selectivity of these compounds against various tumor types. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 | rsc.org |

| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | rsc.org |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 - 18.6 | nih.gov |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (Lung) | 4.21 - 18.6 | nih.gov |

Anti-HIV Activity Research

The indazole scaffold and related heterocyclic systems are of significant interest in the development of novel anti-HIV agents. benthamdirect.comnih.gov While specific studies on this compound are limited, research into related compounds provides valuable SAR insights. For example, in the development of Dihydropyranochromone (DCP) analogs as anti-HIV agents, halogen substitutions were found to significantly impact potency. nih.gov The introduction of a bromine atom at various positions on the core structure often led to a decrease in anti-HIV activity compared to non-halogenated analogs. nih.gov Specifically, bromination of an alkyl group at position-2 was reported as unfavorable for activity. nih.gov

Conversely, in other classes of compounds, halogenation can be beneficial. The design of novel fusion inhibitors targeting the HIV gp41 protein has shown that introducing a chloride on a phenyl ring can result in potent anti-HIV activity. nih.gov This highlights that the effect of a halogen like bromine is highly dependent on the specific molecular scaffold and its biological target. The exploration of diversely substituted indazoles continues to be a viable strategy in the search for new compounds that can inhibit HIV replication through various mechanisms. benthamdirect.comnih.gov

Strategic Implementation of Scaffold-Hopping and Fragment-Based Drug Design

The indazole ring is considered a privileged scaffold and is frequently utilized in modern drug design strategies such as scaffold hopping and fragment-based drug discovery (FBDD). benthamdirect.compharmablock.com Scaffold hopping involves replacing a central molecular core with a different, often isosteric, scaffold to discover novel compounds with improved properties. The indazole nucleus has proven to be an effective replacement for other scaffolds, particularly in the development of protein kinase inhibitors. pharmablock.com

Indazole is also valued in FBDD, where small molecular fragments are screened and optimized to build potent drug candidates. pharmablock.com Its utility stems from its ability to form key interactions, such as hydrogen bonds via its NH group, with biological targets and its favorable physicochemical properties, which can be modulated through substitution. pharmablock.com The indazole structure can serve as a bioisostere for an indole (B1671886) ring, which is found in the amino acid tryptophan, making it a valuable starting point for designing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. rsc.org

Bioisosteric Replacements in Medicinal Chemistry Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry to optimize drug-like properties. google.com The indazole ring is an excellent example of a successful bioisostere, most notably for the phenol (B47542) group. pharmablock.comnih.gov Phenolic compounds are often susceptible to rapid metabolism in the body, specifically through glucuronidation, which can lead to poor pharmacokinetic profiles. pharmablock.comnih.gov

Replacing a phenol with an indazole ring has been shown to block this metabolic pathway while retaining the necessary hydrogen-bonding interactions with the target protein. nih.govnih.gov This strategy preserves or even improves biological affinity and activity while enhancing metabolic stability. nih.govnih.gov For example, in the development of GluN2B-selective NMDA receptor antagonists, the bioisosteric replacement of a phenol with an indazole resulted in compounds with high affinity and activity that were not susceptible to glucuronidation. nih.gov Similarly, the indazole nucleus can serve as a bioisostere for a catechol moiety, retaining and sometimes improving the therapeutic activity of the original compound. google.com The bromine atom on this compound can also be considered a bioisostere for other groups, such as chlorine or a methyl group, allowing for fine-tuning of a molecule's size, electronics, and lipophilicity to optimize its pharmacological profile.

Applications in Materials Science and Catalysis Utilizing Indazole Frameworks

Development of Luminescent Materials Based on Indazole Scaffolds

The development of novel luminescent materials is crucial for advancements in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Indazole derivatives are being actively investigated for their fluorescent and phosphorescent properties. The rigid bicyclic structure of the indazole ring system can lead to high quantum yields and desirable photophysical characteristics.

Research into indazole-based fluorophores has shown that the emission properties can be tuned by modifying the substituents on the indazole ring. For instance, the introduction of ketoaryl groups at the 3-position of 1H-indazole derivatives has been shown to induce multi-colored phosphorescence, with emission colors ranging from blue to red depending on the specific aryl substituent. While specific photophysical data for 4-Bromo-2,5-dimethyl-2H-indazole is not extensively documented in dedicated studies, the general principles of substituent effects on the luminescent properties of indazoles suggest that the bromo and dimethyl groups would influence the electronic transitions and thus the emission wavelength and intensity. The electron-withdrawing nature of the bromine atom, combined with the electron-donating effect of the methyl groups, could lead to interesting intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 3-Ketoindazole derivative with 4-diphenylaminophenyl group | Not Specified | Blue, Green, or Red Phosphorescence at 80 K | Not Specified | rsc.org |

| 3-Ketoindazole derivative with pyrenyl group | Not Specified | Blue, Green, or Red Phosphorescence at 80 K | Not Specified | rsc.org |

Indazole Derivatives as Ligands and Catalytic Components in Organic Synthesis and Industrial Processes

The nitrogen atoms in the indazole ring possess lone pairs of electrons, making them excellent candidates for coordination with metal centers. This property has led to the exploration of indazole derivatives as ligands in transition metal catalysis, a cornerstone of modern organic synthesis and industrial chemical production. The electronic and steric properties of the indazole ligand can be readily modified by altering the substituents, thereby influencing the activity and selectivity of the catalyst.

For instance, indazole-based phosphine (B1218219) ligands have been designed and synthesized for use in gold(I) catalysis. nih.gov The indazole backbone in these ligands allows for the facile introduction of a positive charge through methylation, which in turn modulates the electronic properties of the gold center and affects its catalytic activity. nih.gov While direct catalytic applications of this compound have yet to be reported, its structure suggests its potential as a precursor for more complex ligand systems. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce phosphine or other coordinating groups. nih.gov

Rhodium(III)-catalyzed reactions have also been extensively used for the synthesis of various indazole derivatives, showcasing the compatibility of the indazole core with transition metal-catalyzed processes. nih.govacs.org These synthetic methodologies often involve C-H bond activation, highlighting the potential for developing novel catalytic cycles where indazole derivatives themselves can be functionalized or act as directing groups.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Indazole phosphine-gold(I) complex | Propargyl amide cyclization, enyne cyclization | Cationic charge on indazole backbone modulates catalytic activity. | nih.gov |

| Rhodium(III) complexes | Synthesis of N-aryl-2H-indazoles | C-H bond addition of azobenzenes to aldehydes. | nih.govacs.org |

| Palladium catalysts | Cross-coupling reactions of bromoindazoles | Enables functionalization of the indazole core. | nih.gov |

Research on Conjugation of Indazole Derivatives onto Nanoparticles for Advanced Material Applications

The integration of organic molecules with inorganic nanoparticles is a rapidly growing area of research, aiming to create hybrid materials with synergistic properties. The functionalization of nanoparticles with specific organic ligands can enhance their stability, introduce new functionalities, and enable their use in targeted applications.

A significant advancement in this area has been the successful conjugation of a 2H-indazole analogue onto magnetic nanoparticles for the first time. This pioneering work opens up possibilities for the development of indazole-functionalized nanoparticles with applications in biomedical imaging, drug delivery, and sensing. The study demonstrated that a 2H-indazole derivative equipped with a linker could be successfully attached to carboxyl-functionalized iron oxide nanoparticles.

While this research did not specifically use this compound, the principles and methods are directly applicable. The bromo-substituent on the 4-position of the indazole ring could be leveraged for covalent attachment to nanoparticle surfaces through various coupling chemistries. For example, it could be converted to other functional groups, such as thiols or amines, which can readily bind to the surface of gold or iron oxide nanoparticles. The resulting indazole-functionalized nanoparticles could exhibit unique optical or magnetic properties, making them suitable for advanced material applications. For instance, if the conjugated indazole moiety possesses luminescent properties, the resulting nanoparticles could be used as fluorescent probes for biological imaging or chemical sensing.

| Nanoparticle Type | Indazole Derivative | Conjugation Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Magnetic Nanoparticles (Iron Oxide) | 2H-indazole analogue with a linker | Amide bond formation between the indazole linker and carboxyl-functionalized nanoparticles. | Biomedical applications | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2,5-dimethyl-2H-indazole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) can facilitate indazole ring formation . Key steps include:

- Precursor Preparation : Use brominated aromatic amines or hydrazides as starting materials.

- Cyclization : Optimize temperature (e.g., 80–100°C) and reaction time (12–24 hours) to minimize side products.

- Purification : Employ recrystallization (water-ethanol mixtures) or column chromatography to isolate the target compound. Yield improvements (e.g., 65% in related syntheses) often require stoichiometric adjustments of reagents and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm methyl/bromo group integration. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methyl groups resonate near δ 2.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak for CHBrN: calculated ~235.00).

- IR Spectroscopy : Stretching frequencies for C-Br (~550 cm) and C-N (~1250 cm) confirm functional groups .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, in related brominated indazoles, disorder in the crystal lattice (e.g., bromine atom positioning) can be addressed by refining occupancy ratios and using restraints during data processing . Key steps:

- Data Collection : Use low-temperature (e.g., 200 K) settings to minimize thermal motion.

- Refinement : Apply SHELXL or similar software to model positional disorder and hydrogen bonding networks.

- Validation : Cross-check with density functional theory (DFT) calculations to ensure geometric accuracy .

Q. What strategies mitigate off-target receptor binding in pharmacological studies of this compound?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT receptors) to measure Ki values. For example, 4-Bromo-2,5-DMA derivatives show high 5-HT affinity (Ki = 2.2 nM), but selectivity over 5-HT requires structural modifications like halogen substitution or methyl group repositioning .

- Computational Docking : Employ molecular dynamics simulations to predict interactions with receptor binding pockets (e.g., serotonin receptors). Adjust substituents to reduce steric clashes or enhance hydrogen bonding .

Q. How can analytical methods distinguish this compound from its isomers or degradation products?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve retention time differences.

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 235 → 155 for Br loss) provide isomer-specific fingerprints.

- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) and identify byproducts via LC-MS .

Methodological Considerations for Data Interpretation

- Synthetic Byproduct Analysis : If unexpected peaks appear in NMR or MS, consider bromine migration during cyclization or oxidation of methyl groups. Use 2D NMR (e.g., COSY, HSQC) to trace connectivity .

- Biological Activity Discrepancies : Conflicting IC values across studies may arise from assay conditions (e.g., cell line variability). Standardize protocols using reference agonists/antagonists and include positive controls (e.g., ketanserin for 5-HT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。